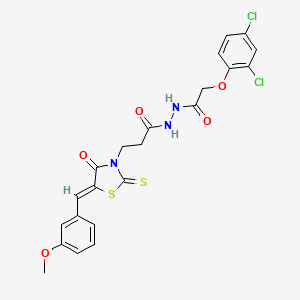
Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(3-chloro-4-hydroxy-5-méthoxyphényl)-1,6-diméthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate d'éthyle est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un groupe chloro-hydroxy-méthoxyphényle et un cycle tétrahydropyrimidine. Sa formule moléculaire est C20H22ClNO5, et sa masse moléculaire est de 391,85 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(3-chloro-4-hydroxy-5-méthoxyphényl)-1,6-diméthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate d'éthyle implique plusieurs étapes. Une méthode courante consiste à faire réagir la 3-chloro-4-hydroxy-5-méthoxybenzaldéhyde avec l'acétoacétate d'éthyle en présence d'une base, suivie d'une cyclisation avec de l'urée ou de la thiourée sous reflux . La réaction nécessite généralement un solvant tel que l'éthanol ou le méthanol et un catalyseur comme la pipéridine ou l'acétate d'ammonium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir la pureté souhaitée du composé .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(3-chloro-4-hydroxy-5-méthoxyphényl)-1,6-diméthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe carbonyle peut être réduit pour former des alcools.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles comme l'ammoniac ou les thiols. Les réactions sont généralement effectuées à température et à pH contrôlés pour assurer la formation du produit souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle peut produire une cétone, tandis que la substitution du groupe chloro par une amine peut former un dérivé amine .
Applications de recherche scientifique
Le 4-(3-chloro-4-hydroxy-5-méthoxyphényl)-1,6-diméthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate d'éthyle présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-(3-chloro-4-hydroxy-5-méthoxyphényl)-1,6-diméthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit à ses effets biologiques observés. Par exemple, il peut interagir avec des protéines cellulaires impliquées dans les voies de transduction du signal, modulant ainsi les fonctions cellulaires .
Applications De Recherche Scientifique
Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(3-chloro-4-hydroxy-5-méthoxyphényl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinoléinecarboxylate d'éthyle
- 2-chloro-1-(3-chloro-4-hydroxy-5-méthoxyphényl)éthanone
Unicité
Le 4-(3-chloro-4-hydroxy-5-méthoxyphényl)-1,6-diméthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate d'éthyle est unique en raison de sa structure cyclique tétrahydropyrimidine, qui le distingue des autres composés similaires. Cette structure unique contribue à ses propriétés chimiques et biologiques spécifiques, ce qui en fait un composé précieux pour la recherche et les applications industrielles .
Propriétés
Formule moléculaire |
C16H19ClN2O5 |
|---|---|
Poids moléculaire |
354.78 g/mol |
Nom IUPAC |
ethyl 6-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H19ClN2O5/c1-5-24-15(21)12-8(2)19(3)16(22)18-13(12)9-6-10(17)14(20)11(7-9)23-4/h6-7,13,20H,5H2,1-4H3,(H,18,22) |
Clé InChI |
QRUODGFJASWREN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=C(C(=C2)Cl)O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B11696830.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11696831.png)
![2-(4-bromophenoxy)-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11696832.png)
![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696838.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696841.png)
![4-methoxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11696858.png)



![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696888.png)
![N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B11696894.png)
![5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11696895.png)
![4-tert-butyl-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11696905.png)
![(3Z)-5-bromo-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11696912.png)
